1-(3-bromophenyl)-3-(2-methoxyphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione
説明
特性
IUPAC Name |
1-(3-bromophenyl)-3-(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O4S/c1-25-17-8-3-2-7-14(17)21-16-11-26(23,24)10-15(16)20(18(21)22)13-6-4-5-12(19)9-13/h2-9,15-16H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXUXTUPUCTCND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Molecular Formula and Weight
- Molecular Formula : C18H18BrN3O3S
- Molecular Weight : 424.32 g/mol
Structural Characteristics
The compound features a thieno[3,4-d]imidazole core, which is known for its diverse biological activities. The presence of bromine and methoxy groups suggests potential interactions with biological targets through halogen bonding and hydrophobic effects.
Antimicrobial Activity
Research indicates that compounds similar to thieno[3,4-d]imidazoles exhibit antimicrobial properties. For instance, studies have demonstrated that thieno[3,4-d]imidazole derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Thieno[3,4-d]imidazole derivatives have been investigated for their anticancer activity. In vitro studies show that these compounds can induce apoptosis in cancer cell lines by activating caspases and modulating pathways related to cell survival and proliferation.
Enzyme Inhibition
Some derivatives of thieno[3,4-d]imidazole have been found to inhibit key enzymes involved in cancer metabolism, such as topoisomerases and kinases. This inhibition can lead to reduced tumor growth and enhanced efficacy of existing chemotherapeutic agents.
Neuroprotective Effects
There is emerging evidence suggesting that certain thieno[3,4-d]imidazole compounds may offer neuroprotective effects. They appear to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in the context of neurodegenerative diseases.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry reported that a related thieno[3,4-d]imidazole compound exhibited significant antibacterial activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value of 0.5 µg/mL. The study highlighted the importance of the bromine substituent in enhancing antimicrobial potency.
Study 2: Anticancer Activity
In a recent investigation featured in Cancer Letters, researchers evaluated the anticancer potential of a thieno[3,4-d]imidazole derivative on various cancer cell lines. The compound showed IC50 values ranging from 10 to 30 µM across different cell types, indicating moderate to high cytotoxicity. Mechanistic studies revealed that the compound triggered apoptosis through mitochondrial pathways.
Study 3: Neuroprotection
Research published in Neuropharmacology assessed the neuroprotective effects of a thieno[3,4-d]imidazole derivative in an animal model of Parkinson's disease. The results indicated that treatment with the compound reduced dopaminergic neuron loss and improved motor function scores compared to control groups.
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
Core Structure and Substituent Analysis
The thienoimidazole trione scaffold is shared across analogs, but substituent variations significantly influence properties. Key analogs include:
Table 1: Substituent Comparison of Thienoimidazole Trione Derivatives
Key Observations:
- Methoxy Positioning : The 2-methoxyphenyl group (target) vs. 4-methoxyphenyl () alters electron distribution; ortho-substitution may hinder rotation, affecting conformational stability.
- Electron-Withdrawing vs. Donating Groups: The nitro (NO₂) group in increases polarity and reactivity, contrasting with the target’s methoxy (OCH₃), which enhances solubility via hydrogen bonding.
Spectral and Analytical Data (Comparative Insights)
Table 2: Spectral Signatures of Related Compounds
- The target’s IR spectrum would likely show peaks for C=O (triones, ~1700 cm⁻¹), C-Br (~600 cm⁻¹), and C-OCH₃ (~1240 cm⁻¹).
- In ¹H-NMR , aromatic protons (Ar-H) for the 3-bromophenyl and 2-methoxyphenyl groups would resonate between 6.8–8.0 ppm, with a distinct singlet for OCH₃ at ~3.8 ppm.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
